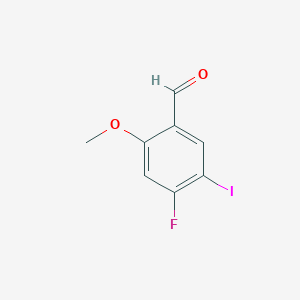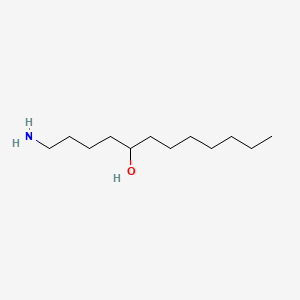
1-Aminododecan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminododecan-5-ol can be synthesized through several methods. One common approach involves the reduction of 1-Nitrododecan-5-ol using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atmospheres.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 1-Nitrododecan-5-ol. This process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as palladium or platinum, to achieve high yields and purity. The reaction is typically carried out in a continuous flow reactor to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Aminododecan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to 1-Dodecanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents, resulting in the formation of halogenated derivatives.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: 1-Dodecanol.
Substitution: Halogenated derivatives such as 1-Chlorododecan-5-ol.
Scientific Research Applications
1-Aminododecan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of surfactants, polymers, and other complex organic molecules.
Biology: The compound is employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Research has explored its potential as a drug delivery agent and in the development of antimicrobial agents.
Industry: this compound is utilized in the production of specialty chemicals, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Aminododecan-5-ol involves its interaction with various molecular targets and pathways. In biological systems, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function. These interactions are mediated by the compound’s amphiphilic nature, allowing it to associate with both hydrophobic and hydrophilic environments.
Comparison with Similar Compounds
- 1-Aminododecane
- 1-Dodecanol
- 1-Aminoundecan-5-ol
Comparison: 1-Aminododecan-5-ol is unique due to the presence of both an amino group and a hydroxyl group on a long aliphatic chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds like 1-Aminododecane, which lacks the hydroxyl group, or 1-Dodecanol, which lacks the amino group. The presence of both functional groups also enhances its amphiphilic properties, making it more versatile in applications involving interactions with both hydrophobic and hydrophilic environments.
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
1-aminododecan-5-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-9-12(14)10-7-8-11-13/h12,14H,2-11,13H2,1H3 |
InChI Key |
JFXAYVGOEJQZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



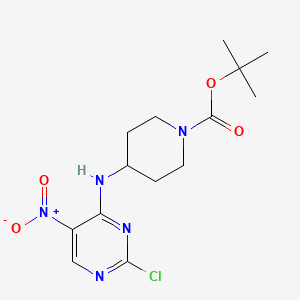
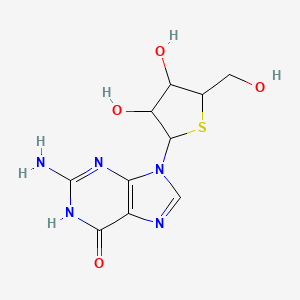
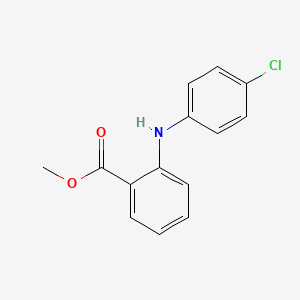
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)

![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)
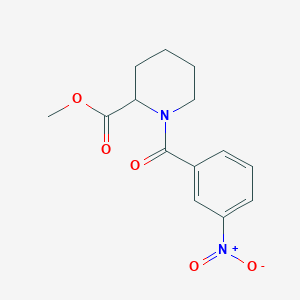
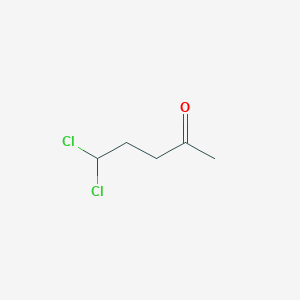
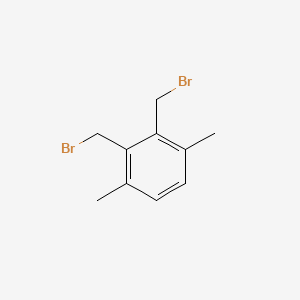
![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
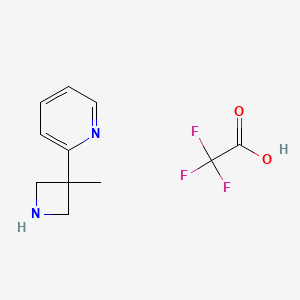
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)
